3-Cyclobutoxypyridin-4-amine
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Overview
Description
3-Cyclobutoxypyridin-4-amine is a heterocyclic compound with the molecular formula C₉H₁₂N₂O It consists of a pyridine ring substituted with an amine group at the 4-position and a cyclobutoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxypyridin-4-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutoxypyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Cyclobutoxypyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Research: It can serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclobutoxypyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biological pathways by binding to these targets and altering their activity . For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A compound with a similar pyridine ring structure but without the cyclobutoxy group.
3-Cyclobutoxypyridine: A compound with the cyclobutoxy group but lacking the amine group at the 4-position.
Uniqueness
3-Cyclobutoxypyridin-4-amine is unique due to the presence of both the cyclobutoxy and amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-cyclobutyloxypyridin-4-amine |
InChI |
InChI=1S/C9H12N2O/c10-8-4-5-11-6-9(8)12-7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) |
InChI Key |
QSUVIYIHNYPPSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=CN=C2)N |
Origin of Product |
United States |
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